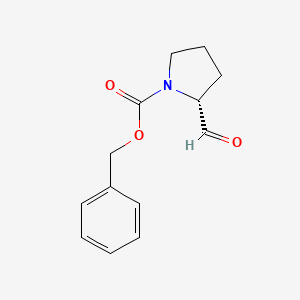

(2r)-1-Cbz-2-formyl-pyrrolidine

Übersicht

Beschreibung

(2R)-1-Cbz-2-formyl-pyrrolidine, also known as CBF-Pyr, is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amino acid derivative, with a chiral center at the α-carbon atom and a formyl group at the 2-position of the pyrrolidine ring. It is a valuable building block for the synthesis of various biologically active molecules, and has been shown to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Heterocyclic N-Heterocycles Formation

A study by Seki, Tanaka, and Kitamura (2012) demonstrates the catalytic capabilities of a cationic CpRu complex in asymmetric intramolecular dehydrative N-allylation. This methodology facilitates the synthesis of α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios. The wide range of N-substitutions, including Cbz, significantly aids in further manipulations toward natural product synthesis (T. Seki, Shinji Tanaka, M. Kitamura, 2012).

Crystal Structure Determination

Gang Chen et al. (2011) synthesized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide from Cbz-L-proline, revealing its crystal structure via single-crystal X-ray diffraction. This work highlights the importance of understanding molecular structures for the development of novel compounds (Gang Chen, Ying Tang, Qun‐Zheng Zhang, Mei Meng, X. Hao, 2011).

Hydroxylated Pyrrolizidinic Alkaloids Synthesis

Izquierdo, Plaza, and Yáñez (2005) presented an indium-mediated allylation approach for the synthesis of hydroxylated pyrrolizidinic alkaloids from N-Cbz-L-prolinal, showing high yield and stereoselectivity. This study offers insights into the synthesis of complex natural products (I. Izquierdo, M. T. Plaza, Víctor Yáñez, 2005).

Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines

Maddocks, Ermanis, and Clarke (2020) developed an asymmetric "clip-cycle" synthesis for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are crucial scaffolds in drug discovery. The use of Cbz-protected bis-homoallylic amines and chiral phosphoric acid catalysis underlines a versatile approach for creating complex molecular architectures (Christopher J. Maddocks, K. Ermanis, P. Clarke, 2020).

Synthesis of Constrained Oligopeptides

Alongi, Minetto, and Taddei (2005) explored the preparation of a new family of pyrrole-based amino acids, leading to constrained oligopeptides. The synthesis process leverages the microwave-assisted Paal–Knorr reaction, showcasing the potential of Cbz moiety for developing peptide mimetics (Maddalena Alongi, G. Minetto, M. Taddei, 2005).

Eigenschaften

IUPAC Name |

benzyl (2R)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHSGGMNWXBEI-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r)-1-Cbz-2-formyl-pyrrolidine | |

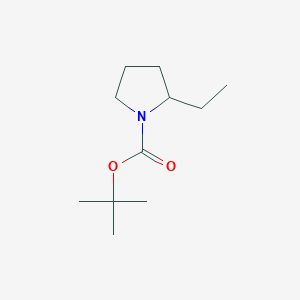

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3103127.png)

![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)

![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)